

An In-depth Technical Guide to Rezafungin: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Rezafungin*

Cat. No.: *B3181853*

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Introduction

Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent engineered for enhanced stability and prolonged pharmacokinetics. As a semi-synthetic lipopeptide, it represents a significant advancement in the treatment of invasive fungal infections, particularly those caused by *Candida* and *Aspergillus* species. Its unique chemical structure confers a distinct therapeutic profile, allowing for once-weekly intravenous administration. This document provides a comprehensive technical overview of **Rezafungin's** chemical structure, physicochemical properties, mechanism of action, in vitro activity, and pharmacokinetic profile, along with detailed experimental protocols relevant to its preclinical and clinical evaluation.

Chemical Structure and Physicochemical Properties

Rezafungin is a structural analog of anidulafungin, distinguished by the substitution of the hemiaminal ether at the C5 ornithine residue with a choline aminal ether.^[1] This modification significantly enhances the molecule's chemical stability, a key factor in its extended half-life.^[1]

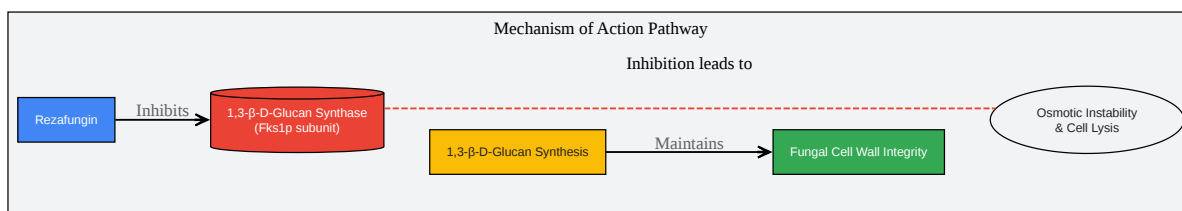
Chemical Name: 2-[[[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.0^{9,13}]heptacosan-21-yl]oxy]ethyl-trimethylazanium

Table 1: Chemical and Physicochemical Properties of **Rezafungin**

Property	Value	Reference(s)
Molecular Formula	C ₆₃ H ₈₅ N ₈ O ₁₇ ⁺	[2]
Molecular Weight	1226.39 g/mol	[3]
CAS Number	1396640-59-7	[3]
Appearance	Lyophilized powder	[1]
Solubility	Higher aqueous solubility than first-generation echinocandins	[4]
Stability	More stable in vitro and in vivo than other echinocandins	[1][4]

Mechanism of Action

Rezafungin, like other echinocandins, is a non-competitive inhibitor of the 1,3-β-D-glucan synthase enzyme complex, an essential component of the fungal cell wall.[5] This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a critical polysaccharide that provides structural integrity to the cell wall. By inhibiting this enzyme, **Rezafungin** disrupts cell wall synthesis, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[5] The action of **Rezafungin** is specific to fungi as mammalian cells lack a cell wall and the 1,3-β-D-glucan synthase enzyme.[5]



[Click to download full resolution via product page](#)Mechanism of Action of **Rezafungin**

In Vitro Activity

Rezafungin demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including various species of *Candida* and *Aspergillus*. Its activity is comparable to or, in some cases, superior to other echinocandins.

Table 2: Comparative In Vitro Activity of **Rezafungin** and Other Echinocandins against Common Fungal Pathogens (MIC₅₀/MIC₉₀ in µg/mL)

Organism	Rezafungin	Anidulafungin	Caspofungin	Micafungin	Reference(s)
<i>Candida albicans</i>	0.03/0.06	0.03/0.06	0.03/0.06	0.015/0.03	[6]
<i>Candida glabrata</i>	0.06/0.12	0.06/0.12	0.06/0.12	0.03/0.06	[6]
<i>Candida parapsilosis</i>	1/2	2/4	0.25/0.25	1/1	[6]
<i>Candida tropicalis</i>	0.03/0.06	0.03/0.06	0.03/0.06	0.03/0.06	[6]
<i>Candida krusei</i>	0.03/0.06	0.06/0.12	0.06/0.12	0.03/0.06	[6]
<i>Candida auris</i>	0.25-1	-	-	-	[4]
<i>Aspergillus fumigatus</i> (MEC)	0.116	0.064	0.122	-	[6]
<i>Aspergillus flavus</i> (MEC)	0.110	0.059	0.142	-	[6]

MIC: Minimum Inhibitory Concentration; MEC: Minimum Effective Concentration

Pharmacokinetics

The pharmacokinetic profile of **Rezafungin** is its most distinguishing feature, characterized by a remarkably long terminal half-life that allows for once-weekly dosing.

Table 3: Key Pharmacokinetic Parameters of **Rezafungin** in Humans

Parameter	Value	Reference(s)
Terminal Half-Life ($t_{1/2}$)	>130 hours	[1]
Clearance (CL)	0.35 L/hr	[1]
Volume of Distribution (Vd)	67 L	[1]
Protein Binding	87.5% to >98.6%	[1]
Metabolism	Hydroxylation of the terphenyl, pentyl ether side chain	[1]
Excretion	Primarily fecal	[1]
Dosing Regimen	400 mg loading dose, followed by 200 mg once weekly	[6]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of **Rezafungin** against yeast isolates.

Materials:

- **Rezafungin** powder
- RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

- Sterile 96-well microtiter plates
- Yeast inoculum, standardized to $0.5\text{--}2.5 \times 10^3$ CFU/mL
- Spectrophotometer
- Incubator (35°C)

Procedure:

- **Drug Preparation:** Prepare a stock solution of **Rezafungin** in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium to achieve the desired final concentrations in the microtiter plate.
- **Inoculum Preparation:** Culture the yeast isolate on Sabouraud dextrose agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to the final working concentration.
- **Plate Inoculation:** Add 100 μ L of the standardized yeast inoculum to each well of the microtiter plate containing 100 μ L of the serially diluted **Rezafungin**. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
- **Incubation:** Incubate the plates at 35°C for 24-48 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of **Rezafungin** that causes a significant diminution of growth (e.g., 50% or 80% inhibition) compared to the growth control well. This can be determined visually or with a spectrophotometer.^{[7][8][9]}

In Vivo Efficacy: Murine Model of Invasive Candidiasis

This protocol describes a common model to assess the in vivo efficacy of **Rezafungin**.

Materials:

- Immunocompromised mice (e.g., neutropenic ICR mice)
- *Candida albicans* strain

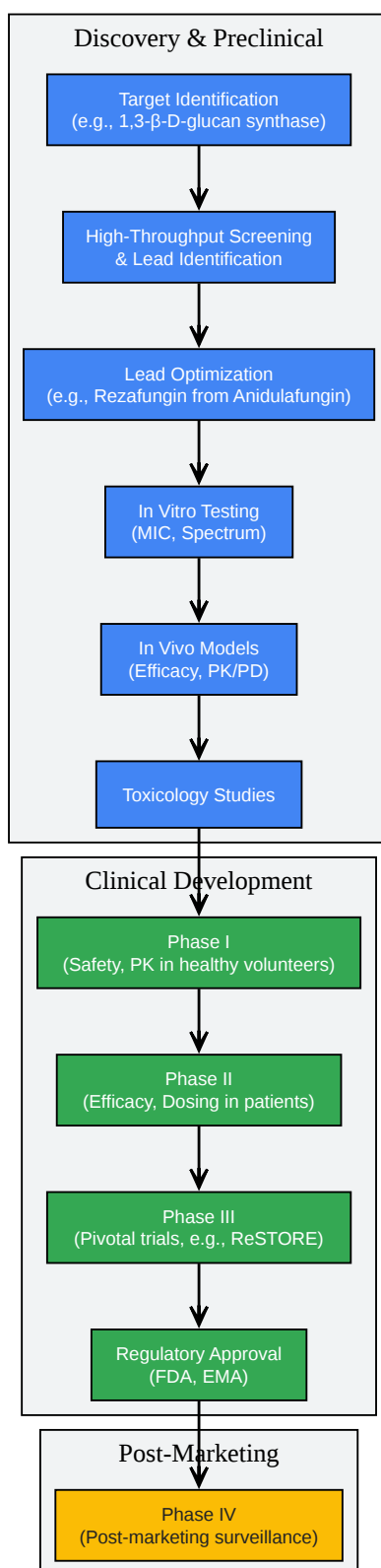
- **Rezafungin** for injection
- Sterile saline
- Materials for intravenous injection and organ harvesting

Procedure:

- Immunosuppression (if applicable): Render mice neutropenic by intraperitoneal or intravenous administration of cyclophosphamide or 5-fluorouracil prior to infection.[\[10\]](#)
- Infection: Prepare a standardized inoculum of *C. albicans*. Infect mice via intravenous injection (e.g., lateral tail vein) with a lethal or sublethal dose of the yeast.[\[11\]](#)[\[12\]](#)
- Treatment: At a specified time post-infection (e.g., 2 hours), administer **Rezafungin** intravenously. Dosing regimens can vary to determine the optimal therapeutic dose.[\[11\]](#)[\[12\]](#)
- Monitoring: Monitor the mice for a defined period (e.g., 7-14 days) for survival.
- Endpoint Analysis: At the end of the study, or upon euthanasia, harvest target organs (e.g., kidneys, brain). Homogenize the organs and perform quantitative cultures to determine the fungal burden (CFU/gram of tissue).[\[11\]](#)[\[12\]](#) The primary endpoints are typically survival rate and reduction in organ fungal burden compared to a vehicle-treated control group.

Drug Discovery and Development Workflow

The development of a novel antifungal agent like **Rezafungin** follows a structured workflow from initial discovery to clinical application.



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Antifungal Drug Development Workflow

Conclusion

Rezafungin is a promising second-generation echinocandin with a unique chemical structure that confers enhanced stability and a prolonged pharmacokinetic profile. Its potent in vitro activity against a wide range of fungal pathogens, coupled with the convenience of once-weekly dosing, positions it as a valuable addition to the antifungal armamentarium for the treatment and prevention of invasive fungal diseases. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working in the field of mycology and infectious diseases.

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